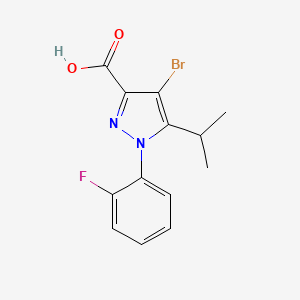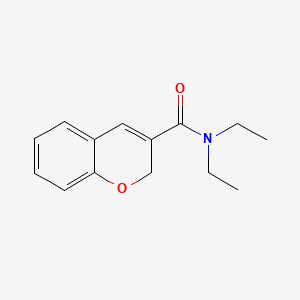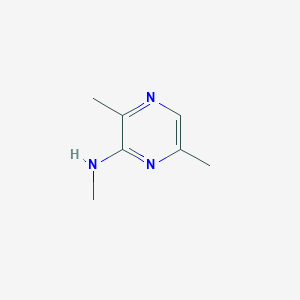
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, also known as 4-bromo-2-fluorophenylpyrazole-3-carboxylic acid, is a compound of bromine, fluorine, and pyrazole with a carboxylic acid group. This compound is a versatile building block for a variety of organic molecules, and its unique properties make it a valuable tool for research and development in the fields of organic chemistry and synthetic biology.
Applications De Recherche Scientifique
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of organic molecules, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used as a reagent in the synthesis of drugs, such as the anti-inflammatory drug naproxen. In addition, it can be used as a catalyst in a variety of organic reactions, such as the synthesis of amino acids.
Mécanisme D'action
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is an electrophilic reagent, meaning that it can react with nucleophiles such as amines and alcohols. In the presence of a base, the compound can form a carboxylic acid, which can then react with nucleophiles to form a variety of organic molecules.
Biochemical and Physiological Effects
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has not been studied extensively for its biochemical and physiological effects. However, due to its ability to form carboxylic acids, it has the potential to interact with a variety of biological molecules, such as enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid in lab experiments include its versatility, low cost, and ease of use. It is also a relatively stable compound, making it suitable for long-term storage. However, it is important to note that this compound is toxic and should be handled with caution.
Orientations Futures
The future of 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is promising. Its versatility and low cost make it a valuable tool for organic synthesis and drug discovery. Further research is needed to explore its potential applications in the fields of medicinal chemistry, agrochemicals, and materials science. Additionally, further studies are needed to understand its biochemical and physiological effects, as well as its potential toxicity. Finally, the development of new synthetic methods for its preparation would be beneficial.
Méthodes De Synthèse
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is synthesized through a multi-step process. The first step involves the reaction of 1-bromo-2-fluorobenzene with propan-2-ylmagnesium bromide in the presence of a base such as sodium hydride. This reaction results in the formation of 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)pyrazole, which is then reacted with ethyl chloroformate to yield 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid.
Propriétés
IUPAC Name |
4-bromo-1-(2-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O2/c1-7(2)12-10(14)11(13(18)19)16-17(12)9-6-4-3-5-8(9)15/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEKSRVSGOGFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1C2=CC=CC=C2F)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B6615393.png)



![[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6615413.png)
![tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate](/img/structure/B6615415.png)

![2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B6615428.png)


